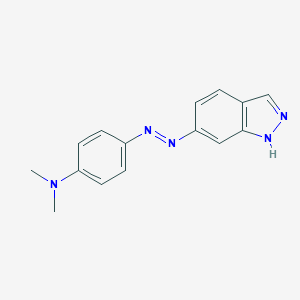
4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline is an aromatic azo compound characterized by the presence of a diazenyl group (-N=N-) linking a dimethylaminophenyl group to an indazole moiety. Azo compounds are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline typically involves the diazotization of a primary aromatic amine followed by coupling with an indazole derivative. The process begins with the formation of a diazonium salt from p-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then coupled with 1H-indazole under basic conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of aromatic azo compounds, including this compound, often employs continuous flow reactors to ensure efficient mixing and temperature control. Surface plasmon resonance (SPR)-assisted catalysis has also been explored for the synthesis of aromatic azo compounds, offering advantages such as high efficiency, low energy consumption, and high selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo derivatives or primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photochemical studies.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its therapeutic properties, including antineoplastic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and light-responsive materials
Mecanismo De Acción
The mechanism of action of 4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline involves the photoisomerization of the azo group. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization affects the electronic distribution within the molecule, influencing its interaction with molecular targets and pathways. The compound’s ability to switch between isomers makes it valuable in applications such as photopharmacology and optogenetics .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl rings connected by an azo group.
Methyl Red: An azo dye with a similar diazenyl group but different substituents on the aromatic rings.
Phenazopyridine: An azo compound used as a urinary tract analgesic.
Uniqueness
4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline stands out due to its unique combination of a dimethylaminophenyl group and an indazole moiety. This structure imparts distinct photophysical properties and reactivity, making it suitable for specialized applications in materials science and photobiology .
Propiedades
Número CAS |
17309-87-4 |
|---|---|
Fórmula molecular |
C15H15N5 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)14-7-5-12(6-8-14)17-18-13-4-3-11-10-16-19-15(11)9-13/h3-10H,1-2H3,(H,16,19) |
Clave InChI |
HWJWAZYFLBYIMS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3 |
Sinónimos |
4-(1H-Indazol-6-ylazo)-N,N-dimethylbenzen-1-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















